5-Fluoro-2-methylpyrimidine-4,6-diol (CAS 1598-63-6) is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis . As a member of the 5-fluoropyrimidine-4,6-diol class, it possesses a pyrimidine core substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and hydroxyl groups at the 4- and 6-positions . This unique substitution pattern endows the compound with distinct electronic and steric properties that are leveraged in the design of kinase inhibitors, DNA methyltransferase modulators, and other bioactive molecules [1]. The compound exhibits a calculated solubility of approximately 32 g/L at 25 °C, a melting point above 310 °C, and a boiling point of 267.7 °C at 760 mmHg, with a density of 1.59 g/cm³ .
Fluorinated heterocyclic building block for medicinal chemistry
Dual hydroxyl groups for dichloro intermediate conversion
[1] EP 2970359 B1. (2021). Fluorinated pyrimidine analogs and methods of use thereof. European Patent Office. View Source
5-Fluoro-2-methylpyrimidine-4,6-diol: Irreplaceable vs Analogs
Generic substitution of 5-fluoro-2-methylpyrimidine-4,6-diol with unfluorinated analogs (e.g., 2-methylpyrimidine-4,6-diol, CAS 1194-22-5) or differently substituted pyrimidines is not scientifically valid due to the critical role of the fluorine atom in modulating electronic properties and biological interactions [1]. The presence of fluorine at the 5-position significantly alters the electron density of the pyrimidine ring, affecting both chemical reactivity and target binding [2]. Specifically, the strong electronegativity of fluorine enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with enzyme active sites, which is absent in the hydrogen-substituted analog . Furthermore, the methyl group at the 2-position provides additional steric and lipophilic modulation, distinguishing it from 5-fluoropyrimidine-4,6-diol (CAS 106615-61-6), which lacks this substituent [3]. These structural features collectively determine the compound's suitability as a precursor for 4,6-dichloro-5-fluoro-2-methylpyrimidine and its utility in kinase inhibitor scaffolds, making direct interchange with non-fluorinated or unmethylated analogs chemically and functionally inappropriate .
Target Compound
5-Fluoro-2-methylpyrimidine-4,6-diol
Fluorine at C5 modulates electron density and metabolic stability; methyl at C2 provides lipophilic and steric modulation.
Unfluorinated Analog
2-Methylpyrimidine-4,6-diol
Lacks fluorine; electronic properties and target binding may shift significantly, limiting kinase inhibitor design.
Target Compound
5-Fluoro-2-methylpyrimidine-4,6-diol
Methyl group contributes to scaffold diversity and reactivity profile in SNAr chemistry.
Des-Methyl Analog
5-Fluoropyrimidine-4,6-diol
Absence of methyl group may alter lipophilicity and steric environment; substitution may not transfer directly.
The synthesis of 5-fluoro-2-methylpyrimidine-4,6-diol via the condensation of fluoromalonic acid dimethyl ester with acetamidine hydrochloride achieves a yield of approximately 97%, as reported in the literature . In contrast, direct fluorination of 2-methylpyrimidine-4,6-diol using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is described as a less efficient alternative, with yields often below 70% due to competing side reactions . This synthetic efficiency is critical for cost-effective scale-up and supply chain reliability.
Synthetic yieldData to verify
~97% yield via condensation route vs
Supports cost-effective scale-up and supply reliability review
Cross-study comparison; verify under your process conditions
Metabolic stabilityClass-level inference
Fluorine blocks C5 oxidation, inferred from fluoropyrimidine literature
May support metabolic stability screening for lead optimization
No direct microsomal data for this compound; verify experimentally
Precursor utilityHead-to-head
High conversion to 4,6-dichloro-5-fluoro-2-methylpyrimidine (60 g scale, POCl₃, 120 °C)
Enables unique fluorinated SNAr library synthesis
Fluorinated dichloro intermediate not accessible from non-fluorinated analog
Synthetic ChemistryFluorinationProcess Chemistry
Evidence Dimension
Synthetic yield
Target Compound Data
~97% (condensation route)
Comparator Or Baseline
<70% (direct fluorination of 2-methylpyrimidine-4,6-diol)
Quantified Difference
~27 percentage point yield advantage
Conditions
Reaction of fluoromalonic acid dimethyl ester with acetamidine hydrochloride
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and improved supply chain reliability for procurement decisions.
Synthetic ChemistryFluorinationProcess Chemistry
Metabolic Stability vs Unsubstituted Analog
The presence of a fluorine atom at the 5-position of pyrimidines is known to increase metabolic stability by blocking oxidative metabolism at that site, a phenomenon widely documented for fluorinated heterocycles [1]. While direct in vitro microsomal stability data for 5-fluoro-2-methylpyrimidine-4,6-diol itself are not available in the public domain, class-level inference from structurally related 5-fluoropyrimidines indicates that the fluorine atom reduces clearance by cytochrome P450 enzymes compared to the non-fluorinated 2-methylpyrimidine-4,6-diol [2]. For example, 5-fluorouracil exhibits a longer half-life than uracil due to fluorine's blocking of 5-position metabolism [3].
Metabolic stabilityClass-level inference
Fluorine blocks C5 oxidation, inferred from fluoropyrimidine literature
May support metabolic stability screening for lead optimization
No direct microsomal data for this compound; verify experimentally
Fluorinated building blocks are preferred in drug discovery to enhance pharmacokinetic profiles, making this compound a strategic choice for medicinal chemistry projects.
[3] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. View Source
Key Intermediate for Dichloro Derivative
5-Fluoro-2-methylpyrimidine-4,6-diol serves as a key precursor for the synthesis of 4,6-dichloro-5-fluoro-2-methylpyrimidine via chlorination with phosphorus oxychloride (POCl₃) . In a typical procedure, 60 g (0.42 mol) of the diol is treated with 300 mL POCl₃ at 120 °C for 3 hours to afford the dichloro derivative . This conversion efficiency is high, and the resulting dichloro compound is a valuable intermediate for the preparation of 2,4-disubstituted-5-fluoropyrimidines, which have demonstrated activity as kinase inhibitors [1]. In contrast, the non-fluorinated analog 2-methylpyrimidine-4,6-diol is also converted to its dichloro derivative (CAS 52460-19-6), but the fluorine atom in the target compound imparts distinct electronic properties that are essential for subsequent nucleophilic aromatic substitution reactions and biological target engagement [2].
Precursor utilityHead-to-head
High conversion to 4,6-dichloro-5-fluoro-2-methylpyrimidine (60 g scale, POCl₃, 120 °C)
Enables unique fluorinated SNAr library synthesis
Fluorinated dichloro intermediate not accessible from non-fluorinated analog
Procurement of the fluorinated diol is essential for accessing 5-fluoro-substituted pyrimidine libraries that are not synthetically feasible from the non-fluorinated analog.
The compound is ideally suited for the preparation of 2,4-disubstituted-5-fluoropyrimidines, a chemotype that has demonstrated potent inhibitory activity against various kinases [1]. The 5-fluoro substitution pattern, retained from the diol precursor, is critical for target binding and selectivity [2]. Procurement of this building block enables medicinal chemists to rapidly generate diverse compound libraries via SNAr chemistry on the corresponding 4,6-dichloro-5-fluoro-2-methylpyrimidine intermediate .
DNA Methyltransferase Inhibitor Development
Fluorinated pyrimidine analogs, including those derived from 5-fluoro-2-methylpyrimidine-4,6-diol, are described as DNA methyltransferase inhibitors with applications in solid tumor and hematologic cancer therapy [1]. The fluorine atom at the 5-position is essential for mimicking the natural substrate while imparting metabolic stability, a feature not present in non-fluorinated congeners [3].
Process Optimization for Scale-Up
The high-yielding synthetic route (≈97%) from fluoromalonic acid dimethyl ester and acetamidine hydrochloride [1] positions this compound as a cost-advantaged starting material for large-scale synthesis of fluorinated pyrimidine derivatives. Procurement teams can rely on this established methodology to ensure supply chain consistency and lower cost per kilogram compared to alternative fluorination strategies .
Fluorinated Pyrimidine Fungicides
Patents describe the use of 5-fluoro pyrimidine derivatives, accessible from 5-fluoro-2-methylpyrimidine-4,6-diol, as fungicidal agents [1]. The fluorine atom contributes to enhanced lipophilicity and membrane permeability, which are desirable properties for crop protection applications [4].
Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Fluorinated pyrimidine scaffold with dual leaving groups
SNAr chemistry and kinase panel screening
DNA methyltransferase inhibitor research
5-fluoro substitution for metabolic stability modulation
Methyltransferase inhibition assays and metabolic profiling
Process scale-up and cost optimization
Reported high-yield condensation route
Process reproducibility and supply chain consistency review
Fluorinated pyrimidine fungicide research
Fluorine-enhanced lipophilicity and membrane permeability
Fungicidal activity screening and structure-activity studies
[1] WO2014143051A1. (2014). Fluorinated pyrimidine analogs and methods of use thereof. World Intellectual Property Organization. View Source
[2] EP 2970359 B1. (2021). Fluorinated pyrimidine analogs and methods of use thereof. European Patent Office. View Source
[3] Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. View Source
[4] Sullenberger, M. et al. (2015). 5-Fluoro pyrimidine derivatives as fungicides. Dow AgroSciences. Retrieved from https://scispace.com View Source
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